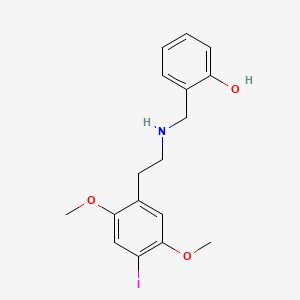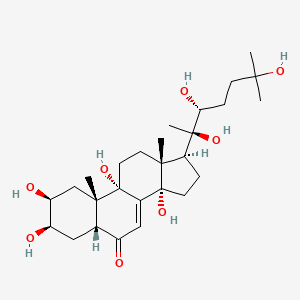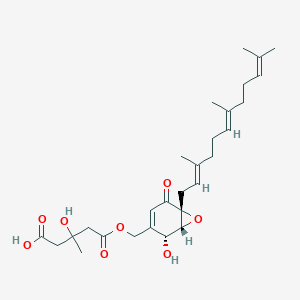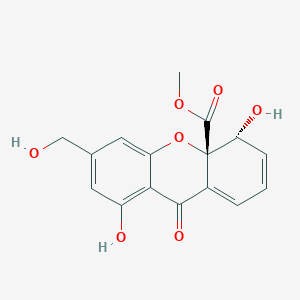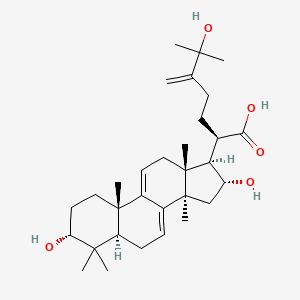amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
4-{[(3S)-3-{[(7-methoxynaphthalen-2-yl)sulfonyl](methyl)amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RPR-120844 ist ein niedermolekulares Medikament, das von Rhône-Poulenc Rorer, heute bekannt als Aventis SA, entwickelt wurde. Es ist ein potenter und selektiver Inhibitor von Faktor Xa, einem Schlüsselenzym in der Blutgerinnungskaskade. Diese Verbindung hat sich vielversprechend in der Behandlung von Thrombosen gezeigt, einer Erkrankung, die durch die Bildung von Blutgerinnseln in Blutgefäßen gekennzeichnet ist .
Vorbereitungsmethoden
Die Synthese von RPR-120844 umfasst mehrere Schritte:
Reduktion von 5-Bromthiophen-3-carbaldehyd: Dieser Schritt verwendet Natriumborhydrid in Tetrahydrofuran, um das entsprechende Carbinol zu erzeugen.
Bildung von 4-(Hydroxymethyl)thiophen-2-carbonitril: Das Carbinol wird mit Zinkcyanid und Palladiumtetrakis(triphenylphosphin) in Dimethylformamid behandelt.
Brommethyl-Derivat-Bildung: Die resultierende Verbindung wird mit Tetrabrommethan und Triphenylphosphin umgesetzt.
Kondensation mit 3(S)-(tert-Butoxycarbonylamino)pyrrolidin-2-on: Dieser Schritt verwendet Natriumhydrid in Tetrahydrofuran/Dimethylformamid.
Entschützung und Acylierung: Die Aminogruppe wird mit Salzsäure in Ethylacetat entschützt, gefolgt von einer Acylierung mit 7-Methoxynaphthalin-2-sulfonylchlorid und Triethylamin in Dichlormethan.
Methylierung und Amidierung: Die letzten Schritte umfassen die Methylierung mit Methyliodid und Kaliumcarbonat in Dimethylformamid, gefolgt von der Behandlung mit Salzsäure in Ethanol und Ammoniak in Methanol, um die Cyanogruppe in die Amidino-Gruppe umzuwandeln.
Chemische Reaktionsanalyse
RPR-120844 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Die anfängliche Reduktion von 5-Bromthiophen-3-carbaldehyd zu seinem entsprechenden Carbinol.
Substitution: Die Bildung von 4-(Hydroxymethyl)thiophen-2-carbonitril und anschließendes Brommethyl-Derivat.
Kondensation: Die Reaktion mit 3(S)-(tert-Butoxycarbonylamino)pyrrolidin-2-on.
Acylierung und Methylierung: Die Acylierung mit 7-Methoxynaphthalin-2-sulfonylchlorid und Methylierung mit Methyliodid.
Amidierung: Die Umwandlung der Cyanogruppe in die Amidino-Gruppe.
Wissenschaftliche Forschungsanwendungen
Chemie: Als selektiver Inhibitor von Faktor Xa wurde es in Studien verwendet, um die Struktur-Wirkungs-Beziehungen ähnlicher Verbindungen zu verstehen.
Biologie: Es wurde verwendet, um die Rolle von Faktor Xa in der Gerinnungskaskade und seine Interaktionen mit anderen Proteinen zu untersuchen.
Medizin: RPR-120844 hat sich als vielversprechend erwiesen als Antithrombotikum, das möglicherweise bei der Behandlung von Erkrankungen wie tiefer Venenthrombose und Lungenembolie eingesetzt werden kann.
Wirkmechanismus
RPR-120844 übt seine Wirkung aus, indem es Faktor Xa inhibiert, eine Serinprotease, die eine zentrale Rolle in der Gerinnungskaskade spielt. Faktor Xa bildet in Gegenwart des Kofaktors Va, Calcium und Phospholipidmembranen den Prothrombinase-Komplex, der Prothrombin in Thrombin umwandelt. Thrombin spaltet dann Fibrinogen zu Fibrin, was zur Gerinnselbildung führt. Durch die Hemmung von Faktor Xa verhindert RPR-120844 effektiv die Bildung von Thrombin und die anschließende Gerinnselbildung .
Analyse Chemischer Reaktionen
RPR-120844 undergoes various chemical reactions, including:
Oxidation and Reduction: The initial reduction of 5-bromothiophene-3-carbaldehyde to its corresponding carbinol.
Substitution: The formation of 4-(hydroxymethyl)thiophene-2-carbonitrile and subsequent bromomethyl derivative.
Condensation: The reaction with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one.
Acylation and Methylation: The acylation with 7-methoxynaphthalene-2-sulfonyl chloride and methylation with methyl iodide.
Amidination: The conversion of the cyano group into the amidino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a selective inhibitor of coagulation factor Xa, it has been used in studies to understand the structure-activity relationships of similar compounds.
Biology: It has been used to investigate the role of factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: RPR-120844 has shown promise as an antithrombotic agent, potentially useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism.
Wirkmechanismus
RPR-120844 exerts its effects by inhibiting coagulation factor Xa, a serine protease that plays a central role in the coagulation cascade. Factor Xa, in the presence of cofactor Va, calcium, and phospholipid membranes, forms the prothrombinase complex, which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, RPR-120844 effectively prevents the formation of thrombin and subsequent clot formation .
Vergleich Mit ähnlichen Verbindungen
RPR-120844 gehört zu einer Klasse von Verbindungen, die als Faktor-Xa-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:
Apixaban: Ein weiterer Faktor-Xa-Inhibitor, der als Antikoagulans eingesetzt wird.
Rivaroxaban: Ein weit verbreitetes orales Antikoagulans, das ebenfalls Faktor Xa angreift.
Edoxaban: Ein weiteres orales Antikoagulans, das Faktor Xa inhibiert.
RPR-120844 ist einzigartig in seiner spezifischen Struktur und seiner hohen Selektivität für Faktor Xa, mit einem Ki von 7 nm und einer Selektivität, die mehr als 150-fach höher ist als bei anderen Proteasen wie Thrombin, aktiviertem Protein C, Plasmin und Gewebs-Plasminogenaktivator .
Eigenschaften
Molekularformel |
C22H24N4O4S2 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
4-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonyl-methylamino]-2-oxopyrrolidin-1-yl]methyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C22H24N4O4S2/c1-25(19-7-8-26(22(19)27)12-14-9-20(21(23)24)31-13-14)32(28,29)18-6-4-15-3-5-17(30-2)10-16(15)11-18/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H3,23,24)/t19-/m0/s1 |
InChI-Schlüssel |
YQYYTNCSSDRJHZ-IBGZPJMESA-N |
Isomerische SMILES |
CN([C@H]1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
Kanonische SMILES |
CN(C1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
Synonyme |
((7'-methoxy-2-naphthalenesulfonyl)methylamino)-2-oxopyrrolidin-3-yl-4-(2-(aminoiminomethyl)methylthiophene)amide hydrochloride RPR 120844 RPR-120844 RPR120844 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


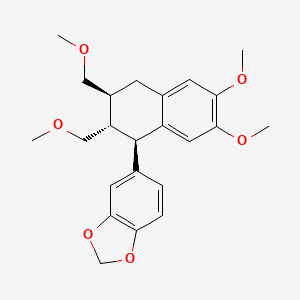

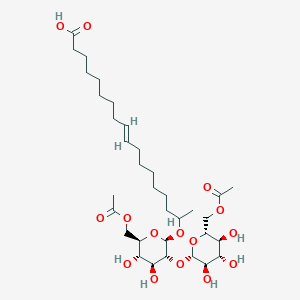
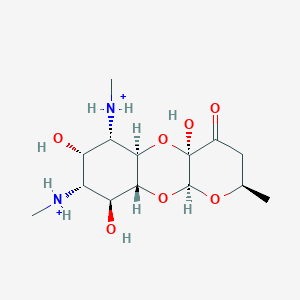
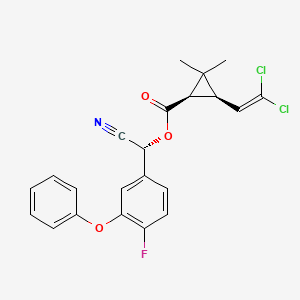
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)
